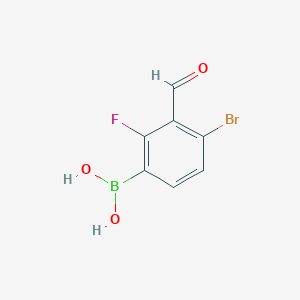

4-Brom-2-fluor-3-formylphenylboronsäure

Übersicht

Beschreibung

“4-Bromo-2-fluoro-3-formylphenylboronic acid” is a chemical compound that is used in various industrial applications . It is similar to “4-Formyphenylboronic acid”, which is used as an enzyme stabilizer for proteases and particularly for lipases in liquid detergent preparations .

Synthesis Analysis

The synthesis of “4-Bromo-2-fluoro-3-formylphenylboronic acid” involves the use of palladium-mediated coupling with various aryl boronic acids . This process is similar to the synthesis of “4-Formyphenylboronic acid”, which was reported by the group of Heinrich Nöth in 1990 .

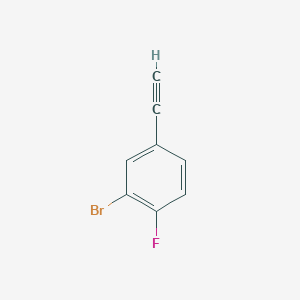

Molecular Structure Analysis

The molecular weight of “4-Bromo-2-fluoro-3-formylphenylboronic acid” is 246.83 . Its IUPAC name is “4-bromo-2-fluoro-3-formylphenylboronic acid” and its InChI code is "1S/C7H5BBrFO3/c9-6-2-1-5 (8 (12)13)7 (10)4 (6)3-11/h1-3,12-13H" .

Chemical Reactions Analysis

“4-Bromo-2-fluoro-3-formylphenylboronic acid” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This is similar to the Suzuki–Miyaura (SM) cross-coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-fluoro-3-formylphenylboronic acid” include a molecular weight of 246.83 , a storage temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplung

4-Brom-2-fluor-3-formylphenylboronsäure: ist ein wertvolles Reagenz in der Suzuki-Miyaura-Kreuzkupplungsreaktion, die eine entscheidende Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese ist . Diese Reaktion wird häufig zur Synthese verschiedener Biaryle verwendet, einer essenziellen Struktur in vielen Pharmazeutika und organischen Materialien.

Protodeboronierung

Diese Verbindung kann eine Protodeboronierung durchlaufen, einen Prozess, bei dem die Bor-Gruppe aus dem Molekül entfernt wird . Diese Reaktion ist entscheidend für die Synthese komplexer Moleküle, bei denen die Boronsäure als eine temporäre Gruppe fungiert, die in einem späteren Stadium der Synthese entfernt wird.

Arzneimittelentwicklung und -verabreichung

Boronsäuren und ihre Ester, einschließlich This compound, werden für die Entwicklung neuer Medikamente und Medikamentenverabreichungssysteme in Betracht gezogen. Sie sind besonders nützlich als Borträger, die sich für die Neutroneneinfangtherapie eignen, eine gezielte Krebsbehandlung .

Hydrolysestudien

Die Anfälligkeit von Phenylboronsäure-Pinacolestern für Hydrolyse bei physiologischem pH-Wert ist ein Forschungsgebiet, auf dem This compound angewendet werden kann. Das Verständnis dieses Prozesses ist entscheidend für die Entwicklung von borhaltigen Medikamenten, die in wässrigen Umgebungen stabil sind .

Synthese von MMP-12-Inhibitoren

Diese Boronsäure wird als Reaktant zur Herstellung von N-(Biarylsulfonyl)α-Aminosäuren verwendet, die als Inhibitoren für Matrixmetalloproteinase-12 (MMP-12) dienen, ein Enzym, das an verschiedenen entzündlichen und onkologischen Prozessen beteiligt ist .

Synthese von Flüssigkristallen

Im Bereich der Materialwissenschaften wird This compound bei der Synthese neuartiger flüssigkristalliner Verbindungen verwendet. Diese Materialien finden Anwendung in Displays und anderen elektronischen Geräten .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids, including 4-bromo-2-fluoro-3-formylphenylboronic acid, are often used in palladium-catalyzed cross-coupling reactions .

Mode of Action

4-Bromo-2-fluoro-3-formylphenylboronic acid is likely to interact with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 4-Bromo-2-fluoro-3-formylphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-Bromo-2-fluoro-3-formylphenylboronic acid participates, is a key step in the synthesis of various biaryl and heteroaryl compounds . These compounds are prevalent in a wide range of biochemical pathways and have significant downstream effects, including the potential to act as intermediates in the synthesis of pharmaceuticals and biologically active molecules .

Result of Action

The molecular and cellular effects of 4-Bromo-2-fluoro-3-formylphenylboronic acid’s action are largely dependent on the specific biochemical context in which it is used. As a participant in Suzuki-Miyaura cross-coupling reactions, it can contribute to the formation of biaryl and heteroaryl compounds, which can have various effects depending on their specific structures and the biological systems in which they are active .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-fluoro-3-formylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Furthermore, the compound’s stability may be affected by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

Boronic acids and their esters are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the boronic acid or ester .

Cellular Effects

Boronic acids and their esters are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Eigenschaften

IUPAC Name |

(4-bromo-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXKWZUGARWZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201229536 | |

| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-06-8 | |

| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)

![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)

![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)

![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)

![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)